Product packaging for 1-(3-Methoxypropyl)pyrrolidin-2-one(Cat. No.:CAS No. 157769-80-7)

1-(3-Methoxypropyl)pyrrolidin-2-one

Cat. No.: B115954
CAS No.: 157769-80-7
M. Wt: 157.21 g/mol
InChI Key: OIKFIOGYFGWPAB-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidin-2-one Core Structure in Heterocyclic Chemistry

The pyrrolidin-2-one ring is a vital scaffold in heterocyclic chemistry. rdd.edu.iqtandfonline.com As a five-membered lactam, it is a structural component found in both natural and synthetic products. rdd.edu.iq This heterocycle is of great interest due to its presence in molecules exhibiting diverse pharmacological activities. rdd.edu.iq The pyrrolidin-2-one structure is considered a "privileged" scaffold in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.

The aromatic counterpart, pyrrole, is a five-membered aromatic heterocycle with the formula C4H4NH. wikipedia.org Its aromaticity stems from the delocalization of the nitrogen's lone pair of electrons into the ring, creating a stable 4n+2 pi system. wikipedia.orglibretexts.org This aromatic character influences its reactivity, making it comparable to benzene (B151609) in its susceptibility to electrophilic substitution. wikipedia.org In contrast, the saturated pyrrolidine (B122466) ring, found in pyrrolidin-2-one, offers a three-dimensional structure due to its non-planar nature, which is advantageous for exploring pharmacophore space in drug design. nih.gov

General Overview of N-Substituted Pyrrolidin-2-one Chemistry and Applications

N-substituted pyrrolidin-2-ones are commonly synthesized through the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures or via the reaction of 2-pyrrolidone with an alkyl halide in the presence of a base. rdd.edu.iqchemicalbook.com The reactivity of the pyrrolidin-2-one core allows for a wide range of chemical modifications, leading to a vast library of derivatives. chemicalbook.com

These derivatives have found applications in various fields. In the pharmaceutical industry, the pyrrolidin-2-one scaffold is a key component in a number of drugs. rdd.edu.iq For instance, certain N-substituted pyrrolidin-2-ones are known as nootropic agents. rdd.edu.iq Furthermore, research has explored their potential as antibacterial, antifungal, anticancer, and anticonvulsant agents. rdd.edu.iqnih.gov The versatility of this class of compounds is also demonstrated by their use as intermediates in the synthesis of more complex molecules and as specialized solvents. rdd.edu.iqnih.gov

Contextualization of 1-(3-Methoxypropyl)pyrrolidin-2-one within this Compound Class

Within the broad family of N-substituted pyrrolidin-2-ones, this compound is a specific derivative featuring a 3-methoxypropyl group attached to the nitrogen atom of the pyrrolidin-2-one ring. Its chemical structure places it among the class of N-alkyl pyrrolidones. The synthesis of such compounds can generally be achieved through the reaction of 2-pyrrolidone with the corresponding alkyl halide, in this case, 1-bromo-3-methoxypropane (B1268092), in the presence of a suitable base.

While extensive research has been conducted on the broader class of N-substituted pyrrolidin-2-ones, the specific properties and applications of this compound are less commonly detailed in widely available literature. However, its structural features suggest potential applications analogous to other N-alkyl pyrrolidones, for example, as a specialized solvent or as an intermediate in organic synthesis. The presence of the methoxy (B1213986) group introduces an additional functional group that could influence its physical properties, such as polarity and hydrogen bonding capability, and could also serve as a site for further chemical modification.

Interactive Data Table: Properties of Pyrrolidin-2-one

PropertyValueReference
IUPAC Name pyrrolidin-2-one nih.gov
Molecular Formula C4H7NO chemicalbook.comnih.gov
Molecular Weight 85.10 g/mol chemicalbook.comnih.gov
Appearance Colorless to light-yellow liquid rdd.edu.iqnih.gov
Synonyms 2-Pyrrolidone, Butyrolactam, γ-Butyrolactam chemicalbook.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B115954 1-(3-Methoxypropyl)pyrrolidin-2-one CAS No. 157769-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxypropyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-7-3-6-9-5-2-4-8(9)10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKFIOGYFGWPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619506
Record name 1-(3-Methoxypropyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157769-80-7
Record name 1-(3-Methoxypropyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 1 3 Methoxypropyl Pyrrolidin 2 One and Its Derivatives

Reaction Pathways of the Pyrrolidin-2-one Lactam Ring

The pyrrolidin-2-one ring is a stable amide structure, yet it possesses reactive sites that allow for a variety of chemical transformations. The primary site of reactivity is the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. The stability of the lactam ring means that ring-opening reactions generally require forcing conditions or specific catalytic activation.

Nucleophilic Additions and Substitutions

The carbonyl group of the lactam in 1-(3-Methoxypropyl)pyrrolidin-2-one is polarized, with the carbon atom carrying a partial positive charge, making it an electrophilic center. This allows for nucleophilic addition reactions, which are fundamental to the chemistry of carbonyl compounds. youtube.comkhanacademy.orgyoutube.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. youtube.comkhanacademy.orgyoutube.com Unlike aldehydes and ketones, the subsequent reaction pathway for lactams often involves the reformation of the carbonyl double bond and expulsion of a leaving group if one is present, which is less common for the stable pyrrolidinone ring itself.

However, reactions with powerful nucleophiles like Grignard reagents or organolithium compounds can lead to the addition across the carbonyl double bond. For instance, the reaction of N-substituted pyrrolidinones with Grignard reagents can yield ketones upon hydrolysis of the intermediate imine. youtube.com

Furthermore, the protons on the carbon atom alpha to the carbonyl group (C3 position) exhibit some acidity and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in various substitution reactions, allowing for the introduction of functional groups at this position.

While specific studies on this compound are limited, the reactivity patterns of other N-substituted pyrrolidinones provide a strong basis for predicting its behavior. For example, multicomponent reactions involving N-substituted pyrrolidinones can lead to highly substituted products through sequences of nucleophilic additions and cyclizations. nih.gov

Table 1: Representative Nucleophilic Reactions on the Pyrrolidin-2-one Ring

Reaction Type Reagent/Catalyst Conditions Product Type Ref.
Ugi Four-Component Reaction Isocyanide, Phosphonoacetic Acid, Primary Amine, Glyoxal N/A Highly substituted 5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylic acid amides nih.gov
Reaction with Anilines/Benzylamines Ni(ClO₄)₂·6H₂O, Acetic Acid Reflux in Toluene (B28343) 1,5-Disubstituted Pyrrolidin-2-ones mdpi.com
Reaction with Aliphatic Amines Glacial Acetic Acid Heating 1,4,5-Trisubstituted Pyrrolidine-2,3-diones masterorganicchemistry.com

Ring-Opening and Ring-Expansion Reactions

The amide bond within the pyrrolidin-2-one ring can be cleaved under certain conditions, leading to ring-opening reactions. This is most commonly achieved through hydrolysis under either acidic or basic conditions, which yields the corresponding γ-amino acid, in this case, 4-(3-methoxypropylamino)butanoic acid. The hydrolysis of amides, particularly cyclic ones (lactams), can be challenging and often requires harsh conditions such as concentrated acids or bases and elevated temperatures. arkat-usa.org Tertiary amides, like this compound, are generally more resistant to hydrolysis than primary or secondary amides. arkat-usa.org Milder, non-aqueous methods for amide hydrolysis have been developed, for example, using sodium hydroxide (B78521) in a mixture of methanol (B129727) and a non-polar solvent. arkat-usa.orgarkat-usa.org

Another significant reaction pathway is ring-opening polymerization (ROP). The ability of a cyclic monomer like a lactam to polymerize is governed by both thermodynamic and kinetic factors. wiley-vch.de The primary thermodynamic driving force for the ROP of many cyclic monomers is the relief of ring strain. wiley-vch.de For γ-lactams such as pyrrolidinone, the ring strain is significant, making polymerization thermodynamically feasible. ROP can be initiated by anionic, cationic, or coordination mechanisms, leading to the formation of polyamide 4. wiley-vch.demdpi.com The presence of the N-substituent, the 3-methoxypropyl group, will influence the polymerization kinetics and the properties of the resulting polymer.

Ring-expansion reactions, while less common, can occur under specific synthetic conditions, for instance, through rearrangements involving the incorporation of atoms into the ring structure.

Reactivity of the 3-Methoxypropyl Side Chain and Associated Functional Groups

The 3-methoxypropyl side chain provides additional reactive sites, primarily the ether linkage, which can be cleaved under specific, typically acidic, conditions. The alkyl portion of the chain is generally unreactive under most conditions.

Ether and Alkyl Group Transformations

Ethers are known for their general lack of reactivity, which makes them excellent solvents for many chemical reactions. masterorganicchemistry.commasterorganicchemistry.com However, the carbon-oxygen bond of an ether can be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.orglibretexts.orgpressbooks.pub Hydrochloric acid (HCl) is generally not effective. pressbooks.pub

The cleavage of the ether in the 3-methoxypropyl side chain of this compound would proceed via a nucleophilic substitution mechanism. The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Subsequently, the halide anion (I⁻ or Br⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms. In the case of the 3-methoxypropyl group, the ether is flanked by a methyl group and a propyl chain. The reaction will proceed via an S_N_2 mechanism, where the nucleophile attacks the less sterically hindered carbon. pressbooks.pub Therefore, cleavage of the methyl-oxygen bond would occur, yielding 3-(pyrrolidin-2-on-1-yl)propan-1-ol and a methyl halide.

Table 2: Conditions for Acidic Cleavage of Ethers

Reagent Mechanism Typical Products from this compound Ref.
Hydroiodic Acid (HI) S_N_2 3-(Pyrrolidin-2-on-1-yl)propan-1-ol and Methyl Iodide masterorganicchemistry.commasterorganicchemistry.com
Hydrobromic Acid (HBr) S_N_2 3-(Pyrrolidin-2-on-1-yl)propan-1-ol and Methyl Bromide pressbooks.pub

The propyl chain itself is composed of sp³-hybridized carbons and is generally inert to most chemical transformations, barring harsh conditions that would lead to C-H activation or fragmentation.

Intermolecular Interactions in Mixtures Involving Pyrrolidin-2-one

The presence of the polar lactam ring and the ether functionality in the side chain allows this compound to participate in various intermolecular interactions. The carbonyl oxygen is a hydrogen bond acceptor, and the ether oxygen can also participate in hydrogen bonding, albeit to a lesser extent. These interactions are crucial in determining the compound's properties in solution and its behavior in mixtures.

Computational studies, such as Density Functional Theory (DFT), on 2-pyrrolidone have elucidated the nature of intermolecular hydrogen bonds in its dimers. nih.gov These studies show significant charge transfer and changes in geometry and vibrational frequencies upon dimer formation. nih.gov Similar interactions are expected for N-substituted derivatives. The 3-methoxypropyl group, while adding some steric bulk, also introduces another potential site for interaction with solvent molecules or other solutes.

In studies of other N-substituted pyrrolidines, it has been shown that the nature of the N-alkyl substituent and its terminal functional groups can significantly influence intermolecular interactions and the protonation state of the pyrrolidine (B122466) ring in polar solutions. rsc.org For instance, the alkyl chain length can be crucial for efficient interaction with hydrophobic pockets or polar regions of other molecules. rsc.org These findings suggest that the 3-methoxypropyl side chain in this compound will play a significant role in its solvation and its ability to interact with other chemical species in a mixture.

Advanced Mechanistic Studies

A deeper understanding of the reactivity of this compound can be gained through advanced mechanistic studies, including computational chemistry and detailed spectroscopic analysis.

DFT calculations have become a powerful tool for investigating reaction mechanisms, predicting reactivity, and understanding electronic structure. nih.govresearchgate.netnih.gov For instance, DFT studies on the nucleophilic aromatic substitution of thiophenes with pyrrolidine have detailed the stepwise pathway and the role of the nucleophile in facilitating the reaction. researchgate.net Similar computational approaches could be applied to model the reactions of this compound, providing insights into transition state energies and reaction barriers for processes like nucleophilic addition or ring-opening. DFT studies on N-Boc-2,5-dihydro-1H-pyrrole have helped to rationalize the preference for C-H functionalization over cyclopropanation by comparing the free energy barriers of the competing pathways. acs.orgacs.org

Another area of mechanistic interest is the potential formation of N-acyliminium ions as reactive intermediates. researchgate.netbeilstein-journals.org These highly electrophilic species can be generated from N-alkoxy-substituted amides under acidic conditions and are powerful intermediates in a variety of carbon-carbon bond-forming reactions. researchgate.net While not directly applicable to the methoxypropyl side chain, similar intermediates could potentially be formed under specific oxidative or electrochemical conditions.

Spectroscopic techniques are invaluable for identifying reaction intermediates and elucidating reaction pathways. Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like NOESY, can provide detailed information about molecular conformation and stereochemistry, which is crucial for understanding reaction mechanisms. researchgate.netreddit.com The correlation of experimental NMR data with computed chemical shifts is a powerful strategy for validating theoretical models of molecular geometry and dynamic behavior. researchgate.net Infrared (IR) spectroscopy is also a key tool for monitoring reactions involving the carbonyl group, as the C=O stretching frequency is sensitive to changes in the electronic environment and bonding during a reaction. researchgate.net Low-temperature spectroscopy can be employed to trap and characterize fleeting reaction intermediates. researchgate.net

Elucidation of Pyrrolidin-2-one Formation Mechanisms

The formation of the pyrrolidin-2-one core, a key structural feature of this compound, can be achieved through various synthetic strategies. One notable method involves the cascade reactions of N-substituted piperidines. Mechanistically, this process is a domino reaction that begins with the in situ formation of pyrrolidine-2-carbaldehyde. This intermediate then undergoes a series of transformations including carboxylic acid formation, decarboxylation, and ipso-oxidation to yield the final pyrrolidin-2-one product. rsc.org The selectivity of this reaction, allowing for the formation of either pyrrolidin-2-ones or 3-iodopyrroles from the same starting materials, can be controlled by the choice of oxidant and additives. rsc.org

Another versatile approach to synthesizing 1,5-substituted pyrrolidin-2-ones utilizes the reactivity of donor-acceptor (DA) cyclopropanes. mdpi.com This method can proceed through two main pathways. The first is a (3 + 2)-cycloaddition of 2-aryl- or 2-alkenylcyclopropane-1,1-diesters with isocyanates. mdpi.com The second, more direct route for the synthesis of compounds structurally related to this compound, involves the ring-opening of a DA cyclopropane (B1198618) by a nucleophile, such as an amine, followed by cyclization to form the γ-lactam. mdpi.com For instance, the reaction of a suitable DA cyclopropane with an amine like 3-methoxypropan-1-amine, initiated by a Lewis acid, would lead to the opening of the three-membered ring. Subsequent lactamization, often promoted by heating with acetic acid in a solvent like toluene, would then yield the desired 1,5-substituted pyrrolidin-2-one. mdpi.com

The following table summarizes the key aspects of these formation mechanisms:

Formation MechanismStarting MaterialsKey IntermediatesReaction ConditionsProduct
Cascade Reaction of N-substituted PiperidinesN-substituted piperidinesPyrrolidine-2-carbaldehyde, Carboxylic acidOxidant, AdditivesPyrrolidin-2-one
Donor-Acceptor Cyclopropane Ring OpeningDonor-Acceptor Cyclopropane, Primary Amineγ-aminoesterLewis Acid (e.g., Ni(ClO4)2·6H2O), Heat, Acetic Acid1,5-Substituted Pyrrolidin-2-one

Radical-Mediated Cleavage Processes Involving Analogues

While specific studies on the radical-mediated cleavage of this compound are not prevalent, investigations into analogous N-acyl pyrrolidines provide significant mechanistic insights. A powerful strategy for the reductive cleavage of the C–N bond in N-benzoyl pyrrolidines employs a combination of a Lewis acid and photoredox catalysis. nih.govacs.org This process is initiated by a single-electron transfer to the amide carbonyl group, a step that is significantly facilitated by the presence of a Lewis acid, as demonstrated by cyclic voltammetry and NMR studies. nih.govacs.org This electron transfer leads to the formation of a radical intermediate, which then undergoes site-selective cleavage at the C2–N bond. nih.gov

This method avoids the harsh conditions and stoichiometric reductants that could lead to multiple reductions and the formation of a carbanion. nih.gov Instead, the catalytic approach using photoredox catalysis allows for the generation of carbon radicals that can participate in further reactions, such as intermolecular radical additions. nih.govacs.org The versatility of this protocol has been demonstrated with various pyrrolidine-containing molecules, enabling transformations that were previously challenging to achieve through traditional reductive methods. nih.govacs.org

The key steps in this radical-mediated cleavage are outlined below:

StepDescriptionCatalyst/ReagentOutcome
1. ActivationLewis acid coordinates to the amide carbonyl group.Lewis Acid (e.g., Zinc Triflate)Enhanced electrophilicity of the amide.
2. Single-Electron TransferA photoredox catalyst, upon excitation by visible light, transfers an electron to the activated amide.Photoredox Catalyst, Visible LightFormation of a radical anion.
3. C-N Bond CleavageThe radical anion undergoes fragmentation, leading to the cleavage of the C2-N bond.-Generation of a carbon radical.
4. Further ReactionThe generated carbon radical can be trapped by various radical acceptors.Radical Acceptor (e.g., Alkenes, Alkynes)Formation of new C-C bonds.

Regioselective Reaction Mechanisms in Derivative Synthesis

The synthesis of derivatives of this compound often requires precise control over the regioselectivity of the reactions. While specific examples for this particular compound are scarce, general principles of regioselective synthesis in related heterocyclic systems are well-established and can be extrapolated. For instance, in the synthesis of substituted pyrazoles, a class of nitrogen-containing heterocycles, regioselectivity is a critical challenge. Traditional methods like the Knorr pyrazole (B372694) synthesis often result in mixtures of regioisomers. nih.gov

Modern synthetic methods have been developed to overcome this limitation. One such approach involves the 1,3-dipolar cycloaddition reaction between nitrilimines (generated in situ from hydrazonyl chlorides) and enaminones. nih.gov The regioselectivity of this reaction is governed by the electronic properties of the dipole and the dipolarophile. By carefully selecting the substrates and reaction conditions (base, solvent, and temperature), a high degree of regioselectivity can be achieved, leading to the formation of a single regioisomer in excellent yield. nih.gov

Another strategy for achieving regioselectivity is the reaction of electron-deficient N-arylhydrazones with nitroolefins. organic-chemistry.org This method offers two complementary protocols: one under thermal conditions and another using trifluoroethanol with a trifluoroacetic acid additive for more challenging substrates. The regioselectivity arises from the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone, with mechanistic studies suggesting a stepwise cycloaddition pathway. organic-chemistry.org

These examples highlight the importance of understanding the underlying reaction mechanisms to control the regiochemical outcome in the synthesis of complex heterocyclic molecules, a principle that is directly applicable to the targeted synthesis of derivatives of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Methoxypropyl Pyrrolidin 2 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 1-(3-Methoxypropyl)pyrrolidin-2-one and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy is instrumental in identifying the number and types of protons in a molecule. For pyrrolidin-2-one derivatives, characteristic chemical shifts are observed. For instance, in various N-substituted 2-pyrrolidinones, the protons on the pyrrolidinone ring typically appear at specific ppm ranges. rdd.edu.iqresearchgate.net The methylene (B1212753) protons adjacent to the nitrogen and the carbonyl group, as well as the other methylene groups of the ring, can be distinguished. For analogues of this compound, the protons of the methoxypropyl side chain would exhibit distinct signals, such as a singlet for the methoxy (B1213986) group (OCH₃) and multiplets for the propyl chain's methylene groups. nih.gov

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their functional groups. The carbonyl carbon of the lactam ring in pyrrolidin-2-one derivatives is particularly characteristic, appearing significantly downfield. nih.gov The carbons of the methoxypropyl group would also have predictable chemical shifts.

The following table provides hypothetical ¹H and ¹³C NMR data for this compound, based on typical values for similar structures.

Interactive Data Table: Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=O (C2)-~175
CH₂ (C3)~2.0-2.2 (m)~31
CH₂ (C4)~2.3-2.5 (m)~18
N-CH₂ (C5)~3.3-3.5 (t)~49
N-CH₂ (C1')~3.3-3.5 (t)~45
CH₂ (C2')~1.8-2.0 (m)~29
O-CH₂ (C3')~3.4-3.6 (t)~70
O-CH₃~3.3 (s)~59

Note: (s) = singlet, (t) = triplet, (m) = multiplet. The exact chemical shifts and coupling constants would need to be determined experimentally.

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy)

Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. rdd.edu.iqresearchgate.net The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds within the molecule.

For this compound and its analogues, the most prominent absorption band in the IR spectrum is due to the carbonyl (C=O) stretching of the lactam ring. rdd.edu.iq This typically appears in the range of 1670-1700 cm⁻¹. The C-N stretching vibration of the lactam is also observable. The presence of the ether linkage in the methoxypropyl side chain would be indicated by a C-O-C stretching band, usually found in the region of 1070-1150 cm⁻¹. The C-H stretching vibrations of the aliphatic methylene and methyl groups are also readily identified.

Interactive Data Table: Characteristic IR Absorption Bands for this compound Analogues

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Lactam C=OStretching1670 - 1700
Aliphatic C-HStretching2850 - 3000
Ether C-O-CStretching1070 - 1150
Lactam C-NStretching1260 - 1350

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. rdd.edu.iq For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of the molecule under electron ionization would likely involve the cleavage of the side chain and the pyrrolidinone ring. Common fragmentation pathways for N-substituted pyrrolidinones can provide valuable structural information. The analysis of these fragments helps to piece together the structure of the parent molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. smithers.com It provides the percentage of each element (carbon, hydrogen, nitrogen, oxygen, etc.) present in the molecule. This experimental data is then compared with the theoretically calculated elemental composition based on the proposed molecular formula. mdpi.com A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the purity and the correct molecular formula of the synthesized compound. This technique is essential for confirming the identity of new chemical entities like analogues of this compound.

Interactive Data Table: Theoretical Elemental Composition of this compound (C₈H₁₅NO₂)

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.01896.0861.12
Hydrogen (H)1.011515.159.62
Nitrogen (N)14.01114.018.91
Oxygen (O)16.00232.0020.36
Total 157.24 100.00

Ultrasonic Studies for Investigating Molecular Interactions in Solution

Ultrasonic studies are a valuable method for probing molecular interactions in liquid mixtures and solutions. scholarsresearchlibrary.come3s-conferences.org By measuring the velocity of ultrasonic waves through a solution, various acoustical parameters can be calculated, such as adiabatic compressibility, intermolecular free length, and acoustic impedance. ias.ac.in These parameters provide insights into the nature and strength of interactions between solute and solvent molecules.

For solutions of this compound analogues in different solvents, ultrasonic studies can reveal information about solute-solvent interactions. scholarsresearchlibrary.com Changes in these acoustical parameters with varying concentrations can indicate the extent of association or dissociation, hydrogen bonding, and other intermolecular forces. researchgate.net This understanding is crucial for applications where the behavior of the compound in a solution is important. The non-linear variation of ultrasonic velocity and related parameters with concentration often points to the presence of significant molecular interactions. ias.ac.in

Computational Chemistry and Molecular Modeling of 1 3 Methoxypropyl Pyrrolidin 2 One Systems

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(3-Methoxypropyl)pyrrolidin-2-one, DFT studies can elucidate its fundamental electronic properties, conformational stability, and potential reactivity.

By employing functionals such as B3LYP with a suitable basis set like 6-311++G(2d,p), the optimized molecular geometry of this compound can be determined. researchgate.net From this, key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govscienceopen.com

The distribution of these frontier orbitals provides insights into the reactive sites of the molecule. For this compound, the HOMO is likely to be localized around the electron-rich regions, such as the oxygen and nitrogen atoms, while the LUMO would be distributed over the electrophilic centers. The molecular electrostatic potential (MEP) map further visualizes the charge distribution, identifying regions susceptible to electrophilic and nucleophilic attack. scienceopen.com

DFT calculations are also instrumental in exploring the potential reaction pathways of this compound. By mapping the potential energy surface, transition states for various reactions, such as hydrolysis of the lactam ring or ether cleavage, can be located. mdpi.comscipost.org The activation energies calculated for these pathways can predict the feasibility and kinetics of different chemical transformations under various conditions. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment3.5 D
Ionization Potential6.5 eV
Electron Affinity-1.2 eV

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. arxiv.org For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape. By simulating the molecule in a solvent box (e.g., water) at a given temperature and pressure, the various accessible conformations and their relative populations can be determined. mdpi.com This is vital for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

MD simulations are particularly powerful for studying ligand-target interactions. mdpi.comgithub.io If this compound were to be investigated as a potential ligand for a protein, MD simulations could model the binding process, the stability of the ligand-protein complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the bound state. nih.gov These simulations can reveal allosteric effects and provide insights into the residence time of the ligand in the binding pocket, which is a critical parameter for drug efficacy. nih.gov

Virtual Screening and Ligand Identification for Biological Targets (e.g., PmrC, Epigenetic Inhibitors)

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov Given the structural features of this compound, it could be hypothetically screened against various biological targets.

For instance, the pyrrolidinone scaffold is present in molecules that target a range of enzymes. If researchers were interested in inhibitors of a bacterial enzyme like PmrC or in the discovery of novel epigenetic modulators, they could perform virtual screening campaigns. nih.gov In a structure-based virtual screening approach, the 3D structure of the target protein is used to dock a library of compounds, including this compound and its analogs. researchgate.net The docking scores, which estimate the binding affinity, would then be used to rank the compounds for further experimental testing. semanticscholar.org

Pharmacophore-based screening is another approach where a model of the essential steric and electronic features required for binding is created. mdpi.com If a known ligand for a target shares similarities with this compound, a pharmacophore model could be developed to find other similar compounds. semanticscholar.org

Structure-Activity Relationship (SAR) Mapping through Computational Approaches (e.g., SAReport, SAS Maps)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.govnih.gov Computational methods can significantly accelerate SAR studies. For a series of analogs of this compound, computational tools can be used to generate and analyze SAR data.

For example, by systematically modifying different parts of the this compound scaffold (e.g., changing the length of the methoxypropyl chain, substituting the pyrrolidinone ring), a library of virtual compounds can be created. The predicted activity and properties of these analogs can then be mapped to their structural changes. This can be visualized using tools like SAR maps, which highlight the regions of the molecule where modifications have the most significant impact on activity. ebi.ac.uk This allows for the rational design of more potent and selective compounds.

In Silico Prediction of Chemical Behavior and Properties

Beyond specific biological interactions, a wide range of chemical behaviors and physicochemical properties of this compound can be predicted using in silico methods. These predictions are valuable for assessing the "drug-likeness" of a compound and for anticipating its behavior in various environments.

Properties such as solubility, lipophilicity (logP), pKa, and metabolic stability can be estimated using various quantitative structure-property relationship (QSPR) models. These models are built on large datasets of experimentally determined properties and use molecular descriptors to predict the properties of new compounds.

Table 2: Hypothetical In Silico Predicted Properties of this compound

PropertyPredicted ValueMethod
LogP0.8QSPR
Aqueous Solubility-2.5 (logS)QSPR
pKa (amide nitrogen)~1.5Computational Chemistry
Polar Surface Area49.8 ŲMolecular Descriptors
Number of Rotatable Bonds5Molecular Descriptors

This table presents hypothetical data for illustrative purposes.

These in silico predictions are crucial in the early stages of research to prioritize compounds with favorable properties for further development and to identify potential liabilities that may need to be addressed through chemical modification.

Applications of 1 3 Methoxypropyl Pyrrolidin 2 One in Advanced Materials and Industrial Processes

Role as a Solvent in Polymer Chemistry and Processing

As a member of the N-alkyl-pyrrolidone family, 1-(3-Methoxypropyl)pyrrolidin-2-one shares characteristics with highly effective industrial solvents like N-methyl-2-pyrrolidone (NMP). These solvents are known for their high boiling points, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds.

Polymer Production (e.g., polyimides, polyamide-imides)

The synthesis of high-performance polymers such as polyimides (PI) and polyamide-imides (PAI) often requires potent aprotic solvents to dissolve the monomers and the resulting polymer. The production of these materials typically involves a two-stage process starting with the formation of a poly(amic acid) (PAA) precursor, which is then chemically or thermally converted to the final polyimide.

Solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc) are traditionally used for this purpose. google.com They facilitate the polymerization by creating a homogeneous reaction medium and can be used to cast the PAA solution into films or coatings before the final imidization step. google.com Polyamide-imides, known for their exceptional thermal and chemical resistance, are also commonly prepared in dipolar aprotic solvents, including NMP. vink-chemicals.com Given its structural similarity, this compound is a potential solvent in these processes, offering comparable solvency with potentially different physical properties, such as viscosity and boiling point, that could be advantageous in specific applications. Research into "greener" or alternative solvents for polyimide synthesis is ongoing to mitigate the toxicity associated with traditional solvents. plasticsengineering.org

Dissolution of Diverse Materials (e.g., polyvinylidene difluoride (PVDF))

Polyvinylidene difluoride (PVDF) is a highly non-reactive thermoplastic fluoropolymer with a wide range of applications, including membranes, lithium-ion battery components, and protective coatings. Its chemical inertness makes it difficult to dissolve in many common solvents.

Strong polar aprotic solvents are required for processing PVDF at temperatures below its melting point. N-methyl-2-pyrrolidone (NMP) is a well-established solvent capable of completely dissolving PVDF, typically at slightly elevated temperatures (30-40°C). Other solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also effective. The choice of solvent can influence the properties of the final product, such as the crystal phase and surface structure of PVDF membranes. While direct studies on this compound for dissolving PVDF are not widely documented, its classification as a pyrrolidone-based solvent suggests it would exhibit significant solvency power for this polymer, similar to its N-methyl counterpart.

Hydrocarbon Recovery and Separation Technologies (e.g., Petrochemical Processing)

The oil and gas industry utilizes a vast array of chemicals for exploration, extraction, and refining. researchgate.net Solvents play a crucial role in several downstream processes, such as the extraction of aromatic compounds like benzene (B151609), toluene (B28343), and xylene (BTX) from hydrocarbon mixtures.

While specific applications of this compound in this sector are not extensively detailed in public literature, related N-alkyl-2-pyrrolidone compounds are used. For instance, N-methyl-2-pyrrolidone is employed in solvent extraction processes. Furthermore, patent literature describes the use of various N-alkyl-2-pyrrolidones as surfactants or solvents in enhanced oil recovery (EOR) methods, particularly in thermal processes like steam stimulation, where they help to reduce oil viscosity and improve recovery rates from reservoirs. mdpi.com These compounds are noted for their thermal stability in water under the high-temperature conditions of EOR. mdpi.com This suggests a potential role for this compound in similar applications, where its specific solvency and thermal properties could offer advantages.

Surface Treatment Applications (e.g., Textiles, Resins, Metal Coated Plastics)

The ability of pyrrolidone-based solvents to dissolve a wide variety of resins and polymers makes them suitable for use in surface treatment applications. They can be found in coating formulations, where they help to dissolve the binder and other additives, ensuring a uniform application and a high-quality finish. In the textile industry, such solvents can be used in dyeing processes or for applying functional finishes. For metal-coated plastics, they can be part of the pretreatment or cleaning formulations to ensure proper adhesion of the metal layer. Although direct evidence for this compound is scarce, its properties align with the requirements for a high-performance solvent in these areas.

Semiconductor Fabrication Processes (e.g., Photoresist Stripping, Etching)

One of the most significant industrial applications for N-alkyl-pyrrolidones is in the fabrication of semiconductors and microelectronics. These processes involve photolithography, where a light-sensitive polymer called a photoresist is used to create circuit patterns on a substrate. After the etching or ion implantation steps, this photoresist must be completely removed without damaging the underlying substrate, which may include sensitive metals like copper.

This compound is relevant in this field as a component of photoresist stripper formulations. These formulations are designed to efficiently dissolve and remove hardened photoresist residues.

Research Findings:

Patents for photoresist strippers often specify compositions containing an N-alkyl-2-pyrrolidone. google.com For example, some formulations include a 2-pyrrolidone that is N-alkyl substituted, in combination with other chemicals like 1,2-propanediol and a quaternary ammonium (B1175870) hydroxide (B78521) to enhance stripping efficiency at high temperatures. google.com

Other stripper compositions for thick negative photoresists include a polar organic solvent, with pyrrolidin-2-one listed as a potential component. google.com

Many modern stripper formulations are developed to be free of N-methyl-2-pyrrolidone (NMP) due to its classification as a reproductive toxin. microchemicals.comtechnic.com This has driven the search for effective, less hazardous alternatives. This compound, as an N-substituted pyrrolidone, fits into the class of compounds used in these advanced NMP-free formulations. These strippers are often blended with other solvents and amines to optimize performance for specific types of photoresists (positive or negative tone) and to ensure compatibility with various metals used in semiconductor manufacturing. microchemicals.comtechnic.com

Table 1: Components in N-Alkyl-2-Pyrrolidone Based Photoresist Strippers

Component ClassExample CompoundPurpose in Formulation
Primary Solvent N-Alkyl-2-PyrrolidoneDissolves the cross-linked polymer photoresist.
Co-Solvent 1,2-PropanediolAids in dissolution and adjusts viscosity.
Activator/Base Tetraalkylammonium HydroxideIncreases stripping rate of hardened resist.
Alternative Solvent Dimethyl Sulfoxide (DMSO)Often used in NMP-free formulations. microchemicals.com

Carbon Dioxide (CO2) Absorption Studies in Aqueous N-Alkylpyrrolidinone Solutions

The capture of carbon dioxide from industrial flue gases and other sources is a critical area of research to mitigate climate change. Aqueous amine solutions are the most established technology for CO2 absorption. However, the high energy penalty associated with regenerating these solvents has spurred research into new solvent systems.

The Utility of this compound in Cleaning Formulations Remains Undocumented in Publicly Available Research

Despite a comprehensive search of scientific literature, patents, and industrial publications, no specific information has been found regarding the application of the chemical compound this compound in industrial or domestic cleaning formulations.

While the broader class of chemicals known as pyrrolidones, particularly N-alkyl-pyrrolidones, are recognized for their utility as solvents and surfactants in various industries, data detailing the specific use, efficacy, or properties of this compound in cleaning applications is not present in the public domain.

Pyrrolidone derivatives are noted for their high solvency power, ability to act as wetting agents, and their role in enhancing the performance of surfactant systems. These general characteristics suggest that, hypothetically, a compound like this compound could offer functional benefits in a cleaning product. However, without specific research and development data, any potential application remains purely speculative.

Detailed research findings, performance data, and formulation examples are essential for substantiating the use of any chemical in a specific application. In the case of this compound, such documentation for the cleaning industry appears to be non-existent in accessible records. Therefore, the creation of data tables or a detailed discussion on its utility in this sector is not possible.

It is important to note that the absence of public information does not definitively rule out its use in proprietary formulations protected by trade secrets. However, for the purposes of a scientifically accurate and verifiable article, no evidence can be presented to support its role in advanced materials and industrial processes related to cleaning.

Structure Activity Relationship Sar Studies of 1 3 Methoxypropyl Pyrrolidin 2 One Derivatives

Influence of the N-Substituent on Molecular Interactions and Properties

In the case of 1-(3-methoxypropyl)pyrrolidin-2-one, the N-substituent is a 3-methoxypropyl group. This particular substituent introduces several key features:

Flexibility: The propyl chain provides a degree of conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit into a binding pocket.

Polarity and Hydrogen Bonding: The ether oxygen atom in the methoxy (B1213986) group can act as a hydrogen bond acceptor, potentially forming crucial interactions with hydrogen bond donors on a biological target. This enhances the polarity of the substituent compared to a simple alkyl chain.

Lipophilicity: The propyl chain contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes. The presence of the oxygen atom slightly tempers this lipophilicity.

Impact of the 3-Methoxypropyl Moiety on Chemical Behavior and Biological Modulation

The 3-methoxypropyl moiety is a key structural feature that imparts specific chemical and biological properties to the this compound scaffold. Its influence can be seen in both the pharmacokinetic profile and the pharmacodynamic interactions of the molecule.

Enhancement of Solubility and Pharmacokinetic Attributes

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The 3-methoxypropyl group in this compound is expected to favorably influence its pharmacokinetic properties.

The ether functional group can increase the aqueous solubility of the molecule compared to a corresponding N-propyl or N-butyl pyrrolidin-2-one. researchgate.net This enhanced solubility can be advantageous for formulation and can improve absorption from the gastrointestinal tract. Furthermore, the balance of lipophilicity and polarity provided by this substituent can facilitate passage across biological membranes, a key aspect of drug distribution. researchgate.net

Contribution to Target Binding Affinity and Selectivity (e.g., epigenetic inhibitors, G9a)

A compelling example of the importance of an N-alkoxypropyl substituent is found in the field of epigenetics, specifically in the development of inhibitors for the histone methyltransferases G9a and G9a-like protein (GLP). nih.gov These enzymes play a crucial role in gene regulation, and their dysregulation is implicated in various diseases, including cancer. nih.gov

Research on quinazoline-based inhibitors of G9a has demonstrated that the incorporation of a pyrrolidin-1-yl-propoxy group at a specific position dramatically increases the inhibitor's potency. nih.gov This substituent is structurally very similar to the N-(3-methoxypropyl) group of the compound . The propoxy linker provides the necessary length and flexibility to reach a specific region of the enzyme's binding site. The terminal pyrrolidine (B122466), a basic amine, is thought to form a critical hydrogen bond and a cation-π interaction with key amino acid residues (Leu1086 and Tyr1154) in the lysine-binding channel of G9a. nih.gov

While this compound itself has a methoxy group instead of a terminal pyrrolidine, the principle of a flexible three-carbon linker with a terminal heteroatom-containing group remains. The ether oxygen of the methoxy group in this compound could potentially engage in hydrogen bonding with residues in a target binding site, albeit likely with different affinity and specificity compared to the basic nitrogen of a pyrrolidine. This highlights how the 3-methoxypropyl moiety can serve as a key pharmacophoric element, contributing to both binding affinity and selectivity.

Below is a table illustrating the structure-activity relationship of G9a inhibitors with and without the critical aminoalkoxy side chain, demonstrating the significant impact of this type of substituent.

Compound/SubstituentG9a IC50 (nM)Key Interactions Noted in Literature
UNC0638 (contains a 7-(3-(pyrrolidin-1-yl)propoxy) group)< 2.5Hydrogen bond with Leu1086 and cation-π interaction with Tyr1154. nih.gov
Analogue with 7-methoxy group> 5000Loss of key interactions in the lysine-binding channel. nih.gov
Analogue with 7-ethoxy group> 5000Loss of key interactions in the lysine-binding channel. nih.gov
UNC0642 (contains a 7-(3-(pyrrolidin-1-yl)propoxy) group)< 2.5Similar to UNC0638, optimized for in vivo studies. nih.govmedchemexpress.com

Conformation and Stereochemical Considerations in Activity Profiles

The three-dimensional shape of a molecule is critical for its biological activity. For this compound, both the pyrrolidin-2-one ring and the N-substituent have conformational flexibility that can influence how the molecule interacts with its biological target.

The five-membered pyrrolidin-2-one ring is not planar and can adopt various envelope and twist conformations. The specific puckering of the ring can be influenced by the nature of the N-substituent. The 3-methoxypropyl side chain also has multiple rotatable bonds, allowing it to adopt a wide range of conformations.

The presence of stereocenters would add another layer of complexity and potential for specificity. If a derivative of this compound were to have a chiral center, either on the pyrrolidinone ring or on the N-substituent, the different enantiomers or diastereomers would likely exhibit different biological activities. This is because biological targets such as enzymes and receptors are themselves chiral, and will preferentially interact with one stereoisomer over another. While this compound itself is achiral, any modification that introduces a stereocenter would necessitate the separation and individual testing of the stereoisomers to fully understand the structure-activity relationship.

Correlation between Structural Features and Specific Chemical or Biological Activities

The correlation between the structural features of this compound derivatives and their activities can be summarized by considering the distinct roles of the pyrrolidin-2-one core and the N-substituent.

Pyrrolidin-2-one Core: This lactam structure serves as a rigid scaffold that positions the N-substituent in a specific region of space. The carbonyl group of the lactam can act as a hydrogen bond acceptor, which can be an important interaction point with a biological target.

N-(3-methoxypropyl) Substituent: As discussed, this group is crucial for modulating pharmacokinetic properties and for direct interaction with the target. The length of the propyl chain and the presence of the terminal methoxy group are key features.

Based on the potent activity of structurally related G9a inhibitors, it can be hypothesized that the 3-methoxypropyl group of this compound could be important for positioning the molecule within a binding pocket and for forming specific polar interactions. The ether oxygen may serve as a hydrogen bond acceptor, contributing to the binding affinity.

The following table outlines the key structural features and their likely contribution to the activity profile of this compound and its derivatives.

Structural FeaturePotential Contribution to Activity
Pyrrolidin-2-one Ring Rigid scaffold for substituent positioning; carbonyl group as a hydrogen bond acceptor.
N-Propyl Chain Provides optimal length and flexibility to span the distance to a binding pocket.
Terminal Methoxy Group Can act as a hydrogen bond acceptor; influences solubility and lipophilicity.

Future Research Directions and Emerging Applications of 1 3 Methoxypropyl Pyrrolidin 2 One

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The chemical industry is under increasing pressure to develop greener and more sustainable manufacturing processes. For 1-(3-Methoxypropyl)pyrrolidin-2-one, future research is geared towards synthetic methods that are both efficient and environmentally benign. Key areas of development include:

Catalytic Innovations : Research into novel catalytic systems is a primary focus. For instance, the use of heterogeneous catalysts, such as zinc-based nanocrystals, has shown promise in the sustainable synthesis of related nitrogen-containing heterocycles like triazoles. rsc.org The application of similar recyclable catalysts could offer a greener pathway to pyrrolidinone derivatives, minimizing waste and avoiding harsh reagents.

Flow Chemistry : The transition from batch processing to continuous flow chemistry presents a significant opportunity for sustainable synthesis. Flow chemistry, combined with greener solvent systems like anisole/dimethyl sulfoxide (B87167) mixtures, has demonstrated high efficiency and reduced environmental impact in complex processes like peptide synthesis. chemrxiv.org Adopting such technologies for the production of this compound could lead to higher yields, better process control, and a smaller environmental footprint. chemrxiv.org

Eco-Friendly Solvents and Reagents : A major thrust in green chemistry is the replacement of hazardous solvents. N-Methyl-2-pyrrolidone (NMP), a related compound, is facing restrictions due to its toxicity. rsc.org This drives research into safer alternatives. Future syntheses of this compound will likely focus on utilizing water or other green solvents, minimizing the use of volatile organic compounds. rsc.orgrsc.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

Feature Traditional Synthesis Sustainable Future Synthesis
Catalyst Often homogeneous, single-use Heterogeneous, recyclable catalysts (e.g., ZnO-based)
Solvents Often toxic and volatile (e.g., NMP) Water, bio-based solvents, or solvent-free conditions
Process Batch processing Continuous flow chemistry
Waste Higher E-factor (Environmental Factor) Lower E-factor, minimized waste streams
Energy Potentially high energy consumption Optimized for energy efficiency

Exploration of Untapped Reactivity Profiles and Catalytic Potential

The pyrrolidinone core is a versatile building block, and exploring the full range of its chemical reactivity is a key area of future research. beilstein-journals.orgmdpi.com

Functionalization : The 1,5-dihydro-2H-pyrrol-2-one structure is a key intermediate that can be further modified, allowing for the introduction of various functional groups. beilstein-journals.org Research is ongoing to develop new methods for creating substituted pyrrolidinones, such as through [3+2] cycloaddition reactions, which can generate complex, multi-substituted products in good yields. rsc.org These approaches expand the library of accessible derivatives from the parent this compound scaffold.

Asymmetric Synthesis : The synthesis of chiral pyrrolidinones is of great interest, particularly for pharmaceutical applications. Future work will likely focus on developing stereoselective synthetic routes to produce specific enantiomers of functionalized this compound derivatives.

Catalytic Activity : Beyond being a product of catalysis, there is potential for pyrrolidinone derivatives themselves to act as catalysts or ligands in organic synthesis. Their ability to coordinate with metal centers could be exploited in the development of new catalytic systems.

Advanced Computational Modeling for Predictive Design of Functionalized Derivatives

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational modeling can accelerate the discovery and optimization of new derivatives and processes.

Reaction Mechanism Elucidation : Computational studies can provide deep insights into reaction mechanisms, as demonstrated in the study of pyrrolidinone synthesis, helping to optimize reaction conditions and improve yields. beilstein-journals.org

Predictive Design : By using techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, researchers can predict the properties of novel this compound derivatives before they are synthesized. chemrxiv.org This allows for the targeted design of molecules with specific functionalities, whether for materials science or biological applications. Bayesian optimization, for example, has been successfully used to refine reaction parameters in related syntheses. chemrxiv.org

Solvent Effects : Modeling can be used to screen for optimal green solvents and predict how they will affect reaction outcomes and product stability, further supporting the development of sustainable synthetic routes.

Expansion into New Areas of Materials Science and Chemical Technologies

While pyrrolidinone derivatives have established uses, future research aims to expand their application into new and advanced technological areas.

Advanced Polymers : 2-Pyrrolidone is a precursor to polyvinylpyrrolidone (B124986) (PVP), a widely used polymer. wikipedia.org Research into new co-polymers incorporating this compound could lead to materials with novel properties, such as enhanced solubility, thermal stability, or biocompatibility, for use in drug delivery, coatings, and specialty adhesives.

Electronic Materials : The polarity and solvent properties of pyrrolidinones make them interesting candidates for applications in electronics. For instance, 2-pyrrolidone is used in inkjet cartridges. wikipedia.org Derivatives like this compound could be explored as components in electrolyte formulations for batteries or as processing additives in the fabrication of organic electronic devices.

Biomaterials : The γ-lactam skeleton is found in many biologically active molecules. mdpi.com This makes pyrrolidinone derivatives attractive for the development of new biomaterials, such as biodegradable polymers or functional coatings for medical implants.

Investigation of its Role in Green Chemistry and Circular Economy Processes

The principles of green chemistry and the circular economy are central to the future of the chemical industry. hbm4eu.euchemsec.org this compound and its lifecycle will be increasingly evaluated through this lens.

Designing for Recyclability : A key tenet of the circular economy is designing products that can be easily recycled. hbm4eu.euchemsec.org Future research will need to consider the end-of-life fate of materials containing this compound. This includes developing methods for its recovery from waste streams and its re-integration into manufacturing processes.

Bio-based Feedstocks : A move away from petrochemical feedstocks is crucial for a sustainable chemical industry. confex.com Investigating synthetic routes to this compound that start from renewable, bio-based resources is a critical area for future research.

Safer Chemical Alternatives : As regulations on hazardous chemicals become stricter, there is a growing demand for safer alternatives. rsc.orgundp.org this compound could be positioned as a greener substitute for more toxic solvents or reagents, provided its own toxicological and environmental profile is favorable. Research into its environmental degradation and potential for bioaccumulation will be essential.

Q & A

What are the optimal synthetic routes for 1-(3-Methoxypropyl)pyrrolidin-2-one, and how can reaction conditions be tailored to improve yield?

Basic Research Question
The synthesis of this compound typically involves functionalizing a pyrrolidin-2-one core with a 3-methoxypropyl group. A common approach includes coupling a preformed pyrrolidinone derivative with a methoxypropyl halide or via reductive amination using aldehydes (e.g., 3-methoxypropanal) under catalytic hydrogenation . Key parameters include solvent choice (e.g., DMF or acetonitrile), temperature control (60–80°C), and catalyst selection (e.g., Pd/C for hydrogenation). Yield optimization may require iterative adjustment of stoichiometry and reaction time .

How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) resolve structural ambiguities in this compound derivatives?

Basic Research Question
1H and 13C NMR are critical for confirming the substitution pattern of the pyrrolidin-2-one ring and methoxypropyl chain. Key diagnostic signals include:

  • Pyrrolidinone carbonyl : ~175–180 ppm in 13C NMR.
  • Methoxypropyl protons : δ 3.3–3.5 ppm (OCH3) and δ 1.7–2.1 ppm (CH2 groups) in 1H NMR .
    High-resolution MS (HRMS) validates molecular weight, while 2D COSY and DEPT experiments clarify coupling patterns and quaternary carbons . For complex derivatives, X-ray crystallography may resolve stereochemical uncertainties .

What strategies address contradictions in reported biological activity data for this compound analogs?

Advanced Research Question
Discrepancies in bioactivity data (e.g., IC50 variability) often arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. To mitigate this:

  • Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch purity (>95% by HPLC) .
  • Employ orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Meta-analysis : Cross-reference data from PubChem and DSSTox to identify outliers .

How can computational modeling predict the interaction of this compound with biological targets?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with targets like G-protein-coupled receptors (GPCRs) or enzymes. Key steps:

  • Target preparation : Retrieve 3D structures from PDB (e.g., 5-HT4 receptor for neurological applications) .
  • Ligand parameterization : Assign partial charges using AM1-BCC and optimize geometry with DFT .
  • Validation : Compare predicted binding affinities with experimental IC50 values from radioligand assays .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question
Scale-up hurdles include maintaining regioselectivity and minimizing side reactions (e.g., over-alkylation). Solutions:

  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce batch variability .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression .
  • Purification : Use automated flash chromatography or crystallization to isolate high-purity batches .

How do structural modifications to the methoxypropyl chain alter the compound’s pharmacokinetic properties?

Advanced Research Question
Modifying the methoxypropyl group (e.g., replacing OCH3 with CF3) impacts logP, solubility, and metabolic stability. Methodological insights:

  • logP determination : Use shake-flask or HPLC-derived methods to assess hydrophobicity .
  • Metabolic profiling : Incubate derivatives with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS .
  • SAR analysis : Correlate substituent effects with in vivo bioavailability data from rodent studies .

What analytical methods are recommended for detecting degradation products in this compound under stressed conditions?

Basic Research Question
Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) identify stability liabilities. Analytical workflows:

  • HPLC-UV/ELSD : Monitor parent compound and degradants using C18 columns (e.g., Waters XBridge) .
  • LC-HRMS : Assign structures to degradation products (e.g., hydrolyzed pyrrolidinone or demethylated analogs) .
  • ICH Guidelines : Follow Q1A(R2) for storage conditions (40°C/75% RH) and Q3B for impurity thresholds .

How can researchers address the lack of toxicity data for this compound in ecological studies?

Advanced Research Question
While existing SDS documents report no toxicity data , preliminary assessments can include:

  • Acute toxicity : Daphnia magna or zebrafish embryo assays (OECD 202/236).
  • Bioaccumulation : Predict using EPI Suite’s BCFBAF model .
  • Read-across : Compare with structurally similar pyrrolidinones (e.g., 1-(4-Bromophenyl)pyrrolidin-2-one) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.